3-(7-bromo-1H-indol-3-yl)propan-1-ol
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Overview
Description
3-(7-bromo-1H-indol-3-yl)propan-1-ol: is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-bromo-1H-indol-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 1H-indole followed by a Grignard reaction to introduce the propanol group. The general steps are as follows:
Bromination of 1H-indole: The indole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature to yield 7-bromo-1H-indole.
Grignard Reaction: The 7-bromo-1H-indole is then reacted with a Grignard reagent, such as 3-bromopropanol magnesium bromide, in an anhydrous ether solvent. The reaction mixture is stirred under reflux conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(7-bromo-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(7-bromo-1H-indol-3-yl)propanoic acid.
Reduction: 3-(7-bromo-1H-indol-3
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
3-(7-bromo-1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-1-4-9-8(3-2-6-14)7-13-11(9)10/h1,4-5,7,13-14H,2-3,6H2 |
InChI Key |
UWFLGQUNJXUNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CCCO |
Origin of Product |
United States |
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